N-Fmoc-4-hydroxybenzeneethanamine
Overview
Description
N-Fmoc-4-hydroxybenzeneethanamine, also known as (9H-fluoren-9-yl)methyl (4-hydroxyphenethyl)carbamate, is a compound commonly used in organic synthesis. It is particularly notable for its role as a protecting group for amines in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, making it a valuable tool in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-4-hydroxybenzeneethanamine can be synthesized through several methods. One common approach involves reacting 4-hydroxybenzeneethanamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method includes the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase synthesis techniques to facilitate the efficient assembly of peptides .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-hydroxybenzeneethanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields quinones, while reduction of the carbamate group produces the corresponding amine .
Scientific Research Applications
N-Fmoc-4-hydroxybenzeneethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Fmoc-4-hydroxybenzeneethanamine primarily involves its role as a protecting group. The Fmoc group is introduced to the amine via a carbamate linkage, which can be cleaved under basic conditions, typically using piperidine in dimethylformamide (DMF). This cleavage follows an E1cb elimination mechanism, where the base abstracts a proton, leading to the formation of a carbanion intermediate that eliminates the Fmoc group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, which is acid-labile and removed under acidic conditions.
Carboxybenzyl (Cbz): A protecting group that is removed via catalytic hydrogenation.
Uniqueness
N-Fmoc-4-hydroxybenzeneethanamine is unique due to its base-labile nature, allowing for mild deprotection conditions that do not affect acid-sensitive functionalities. This makes it particularly advantageous in solid-phase peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-17-11-9-16(10-12-17)13-14-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBOVEWAQAWKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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